molecular formula C13H21NO4 B14613140 Methyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate CAS No. 60289-35-2

Methyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate

Cat. No.: B14613140
CAS No.: 60289-35-2
M. Wt: 255.31 g/mol
InChI Key: COYUAWIJCNCEKE-UHFFFAOYSA-N
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Description

Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of gamma-butyrolactone with ammonia or primary amines to form pyrrolidine-2-one derivatives . The specific conditions for synthesizing this compound may involve the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The formyl and oxo groups may also play a role in binding to active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog with similar structural features.

    Pyrrolidine-2,5-dione: Another derivative with additional functional groups.

    Pyrrolizines: Compounds with fused pyrrolidine rings.

Uniqueness

Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to its specific functional groups and the length of its carbon chain, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives .

Properties

CAS No.

60289-35-2

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate

InChI

InChI=1S/C13H21NO4/c1-18-13(17)6-4-2-3-5-9-14-11(10-15)7-8-12(14)16/h10-11H,2-9H2,1H3

InChI Key

COYUAWIJCNCEKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCN1C(CCC1=O)C=O

Origin of Product

United States

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